2-Amino-3,3-diphenylpropanoic acid
Overview
Description
2-Amino-3,3-diphenylpropanoic acid is a non-proteinogenic amino acid with the molecular formula C₁₅H₁₅NO₂. It is structurally similar to phenylalanine but contains an additional phenyl group, making it a diphenyl derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-3,3-diphenylpropanoic acid can be synthesized through several methods. One common approach involves the reaction of benzyl cyanide with benzaldehyde in the presence of a base to form 3,3-diphenylpropionitrile. This intermediate is then hydrolyzed to yield 3,3-diphenylpropanoic acid, which is subsequently converted to this compound through amination .
Another method involves the use of 3,3-diphenylpropanoic acid as a starting material, which is then subjected to a series of reactions including nitration, reduction, and hydrolysis to obtain the desired amino acid .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,3-diphenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often utilize reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of diphenylmethanol derivatives.
Substitution: Formation of halogenated or nitrated diphenyl derivatives.
Scientific Research Applications
2-Amino-3,3-diphenylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including as an inhibitor of specific enzymes involved in disease pathways.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-amino-3,3-diphenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby preventing substrate access and subsequent catalytic activity. This inhibition can modulate various biochemical pathways, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Similar Compounds
Phenylalanine: A naturally occurring amino acid with a single phenyl group.
Diphenylalanine: A dipeptide consisting of two phenylalanine molecules.
3,3-Diphenylpropanoic acid: A precursor in the synthesis of 2-amino-3,3-diphenylpropanoic acid.
Uniqueness
This compound is unique due to its additional phenyl group, which imparts distinct chemical and physical properties. This structural feature enhances its ability to participate in various chemical reactions and interact with biological targets, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
2-amino-3,3-diphenylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c16-14(15(17)18)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13-14H,16H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PECGVEGMRUZOML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62653-26-3, 5425-80-9 | |
Record name | 3,3-Diphenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062653263 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC13903 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13903 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | .BETA.-PHENYL-DL-PHENYLALANINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZ0RRY1Q3S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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